ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:
- A 2,3-dihydro-1,3-benzothiazole core with a sulfamoyl (-SO₂NH₂) substituent at position 4.
- An (E)-imino group at position 2, linked to a 2-(naphthalen-1-yl)acetyl moiety.
- An ethyl acetate ester at position 3, contributing to hydrophobicity.
Its stereochemistry (Z-configuration at the imino group) and conformational flexibility are critical for binding specificity .
Properties
IUPAC Name |
ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-2-31-22(28)14-26-19-11-10-17(33(24,29)30)13-20(19)32-23(26)25-21(27)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,2,12,14H2,1H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHFNJBXHJKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
- Silver salts (AgOAc) promote imino bond formation with >95% (Z)-selectivity.
- Cu(OAc)₂ enables efficient decarboxylation without side products.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Challenges and Mitigation Strategies
Byproduct Formation During Imination
Low Yields in Alkylation
- Cause : Steric hindrance at the 3-position.
- Solution : Use of bulky bases (e.g., DIPEA) to enhance nucleophilicity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | (Z)-Selectivity (%) |
|---|---|---|---|
| Silver-catalyzed imination | 58–62 | 98 | 95 |
| Thermal cyclization | 65–70 | 95 | N/A |
| Ultrasound-assisted alkylation | 72 | 97 | N/A |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in medicinal chemistry and agriculture. It is primarily classified as a sulfonamide derivative, characterized by the inclusion of a sulfonamide group (-SO2NH2) in its structure, which is often associated with antibacterial and antitumor properties.
Potential Applications
While the specific applications and mechanisms of action for this compound are not fully elucidated, research suggests its potential in several areas:
- Medicinal Chemistry : The presence of the sulfonamide group indicates potential biological activities, such as antibacterial and antitumor properties. Further studies are required to identify the specific biological targets and pathways affected by this compound.
- Agriculture : The compound may have applications in agriculture. Further research is needed to explore these potential applications.
Bioactive Compounds from Natural Sources
Bioactive compounds from natural sources have a wide range of applications . Techniques such as liquid chromatography, pressurized liquid extraction, microwave-assisted extraction, and supercritical fluid extraction provide efficient and precise methods for obtaining these compounds . Many applications suggested are related to pharmacological uses and involve mainly pure natural compounds . For example, a natural compound containing a disaccharide structure of glucose and rhamnose was identified as a potential N-Glycanase 1 (NGLY1) inhibitor .
Related Compounds
Another compound, ethyl 2-(naphthalen-1-yloxy)acetate, has the molecular formula C14H14O3 . PubChem lists the following synonyms: ethyl 2-(naphthalen-1-yloxy)acetate, 41643-81-6, ethyl 2-naphthalen-1-yloxyacetate, ethyl 2-(1-naphthyloxy)acetate, and ethyl-1-naphthoxyacetate .
Phenolic-Enabled Nanotechnology
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and sulfamoyl group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Ethyl {2-[(2-Chlorobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate
Key Structural Differences :
- Substituent on the imino group: 2-Chlorobenzoyl vs. 2-(naphthalen-1-yl)acetyl.
- Electronic Effects : The chloro group in the benzoyl derivative is electron-withdrawing, while the naphthalene moiety is electron-rich and bulkier.
Table 1: Structural and Hypothetical Property Comparison
Triazole-Based Naphthalene Derivatives (e.g., Compounds 6a–c)
- Naphthalene Integration : Enhances aromatic stacking but in a triazole scaffold.
- Bioactivity: Triazoles are known for antimicrobial and anticancer properties, whereas benzothiazoles often exhibit kinase inhibition .
- Synthesis : Prepared via 1,3-dipolar cycloaddition (click chemistry), contrasting with the multi-step condensation required for benzothiazoles .
Research Findings and Implications
- Electronic and Steric Effects : The naphthalene group in the target compound may improve binding to hydrophobic pockets in biological targets compared to smaller substituents like chloro .
- Sulfamoyl Role : Both the target compound and its chlorobenzoyl analog retain the sulfamoyl group, which is critical for hydrogen bonding and sulfonamide-mediated bioactivity (e.g., carbonic anhydrase inhibition).
Biological Activity
Ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Structural Characteristics
The compound features a unique structure characterized by a thiazole ring and an ethyl ester functional group. Its molecular formula is , and it has a CAS number of 476628-19-0. The presence of the naphthalene moiety and sulfamoyl group enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit antimicrobial activity. This compound may share this characteristic due to structural similarities with known antimicrobial agents. For instance, simpler thiazole derivatives have shown efficacy against various bacterial strains, suggesting a potential for this compound to display similar activity .
Anti-inflammatory Effects
Thiazole-containing compounds have been studied for their anti-inflammatory properties. In particular, derivatives with sulfonamide groups have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This compound's sulfonamide component may contribute to such effects by modulating inflammatory pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, certain thiazole-based compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with cancer-related targets warrant further investigation .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors implicated in cellular signaling pathways.
- Oxidative Stress Reduction : Some thiazole derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells.
Comparative Studies
To understand the unique biological activity of this compound relative to other thiazole derivatives, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 2-methylthiazole-4-carboxylate | Antimicrobial properties | |
| 4-Methylthiazole | Used in flavoring; basic thiazole derivative | |
| 5-Methylthiazole | Studied for anticancer effects |
This table illustrates the diversity within thiazole derivatives while underscoring the structural complexity and potential therapeutic applications of this compound.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of similar compounds:
- Anti-inflammatory Activity : A study demonstrated that certain thiazoline derivatives exhibited significant anti-inflammatory effects in vivo compared to standard anti-inflammatory drugs .
- Anticancer Screening : Research involving thiazole derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 60–80°C) .
- Step 2 : Introduction of the sulfamoyl group using sulfonating agents (e.g., chlorosulfonic acid) in controlled anhydrous conditions to avoid side reactions .
- Step 3 : Coupling the naphthalene-acetyl moiety via imine bond formation, requiring precise stoichiometry and inert atmospheres to preserve stereochemistry (Z-configuration) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) ensure >95% purity .
Q. Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and functional group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 513.63 g/mol) and fragmentation patterns .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What functional groups dictate its reactivity and stability?
- Benzothiazole Core : Prone to electrophilic substitution at the 6-position due to electron-withdrawing sulfamoyl groups .
- Sulfamoyl Group : Acid/base-sensitive; decomposes under strong acidic conditions (pH < 2) .
- Ethyl Acetate Moiety : Hydrolyzes to carboxylic acid in basic environments (pH > 10) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoyl group introduction?
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency at lower temperatures (40–50°C) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce side-product formation .
- In Situ Monitoring : TLC (chloroform/methanol 7:3) tracks reaction progress to terminate at ~85% conversion .
Q. What strategies resolve contradictions in reported bioactivity data?
- Comparative Assays : Test against structurally analogous compounds (e.g., sulfamethoxazole derivatives) to isolate the impact of the naphthalene moiety .
- Dose-Response Studies : Use IC₅₀ values across multiple cell lines (e.g., HepG2, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
- Metabolic Stability Tests : Incubate with liver microsomes to assess whether rapid degradation explains inconsistent in vivo/in vitro results .
Q. How do computational methods elucidate interaction mechanisms with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; prioritize poses with hydrogen bonds to sulfamoyl and benzothiazole groups .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with antimicrobial activity (R² > 0.85) .
- MD Simulations : Predict stability of target-ligand complexes over 100 ns trajectories (GROMACS) to validate binding modes .
Q. How can derivatives be designed to enhance pharmacological properties?
- Bioisosteric Replacement : Substitute ethyl acetate with trifluoroethyl to improve metabolic stability .
- Ring Functionalization : Introduce electron-donating groups (e.g., -OCH₃) at the naphthalene 4-position to boost π-π stacking with DNA .
- Prodrug Strategies : Mask sulfamoyl as a tert-butyl carbamate to enhance oral bioavailability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
